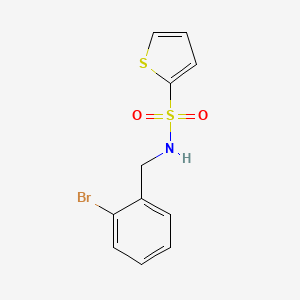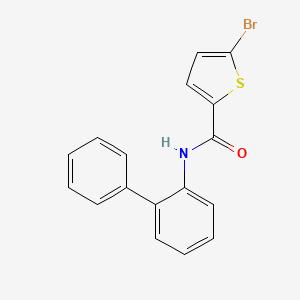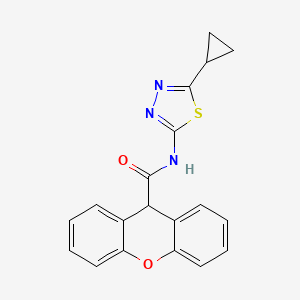
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide
Overview
Description
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitubercular properties . The presence of the dimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 3,4-dimethoxyaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or the Yamaguchi reagent, which helps in the formation of the acyl chloride intermediate . This intermediate then reacts with the amine to form the desired carboxamide. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) to enhance the yield and purity of the product .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the carboxamide group to an amine, altering its pharmacological properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups that can modify its activity
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide has been extensively studied for its antimicrobial properties. It has shown significant activity against Mycobacterium tuberculosis, making it a potential candidate for antitubercular drugs . Additionally, it exhibits antibacterial and antifungal activities, which are valuable in developing new antibiotics . In the field of medicinal chemistry, this compound is also explored for its cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide involves its interaction with bacterial enzymes and proteins. It inhibits the synthesis of essential components in bacterial cell walls, leading to cell death . The compound targets specific pathways in Mycobacterium tuberculosis, disrupting its metabolic processes and rendering it inactive . The exact molecular targets and pathways are still under investigation, but its broad-spectrum activity suggests multiple modes of action.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide is compared with other pyrazine derivatives such as:
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: This compound also shows significant antimicrobial activity but differs in its substitution pattern.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antitubercular activity, this compound has a different substituent on the phenyl ring, affecting its potency and spectrum of activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits strong activity against Mycobacterium tuberculosis but has a different alkyl chain, influencing its pharmacokinetics.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-4-3-9(7-12(11)19-2)16-13(17)10-8-14-5-6-15-10/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZDBADUGCVRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=CN=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3490309.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3490317.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490326.png)
![2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3490329.png)
![4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490335.png)
![diethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate](/img/structure/B3490342.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B3490346.png)

![methyl 2-[(ethoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490353.png)



![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methylthiophene-3-carboxamide](/img/structure/B3490403.png)
![(2,3-DIMETHOXYPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B3490406.png)
